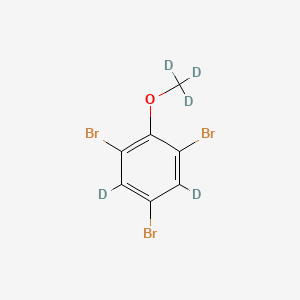
Tubulin polymerization-IN-41
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tubulin polymerization-IN-41 is a small molecule inhibitor that targets the polymerization of tubulin, a protein that forms microtubules. Microtubules are essential components of the cytoskeleton in eukaryotic cells, playing a crucial role in cell division, intracellular transport, and maintaining cell shape. By inhibiting tubulin polymerization, this compound disrupts microtubule dynamics, making it a valuable tool in cancer research and treatment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tubulin polymerization-IN-41 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions, enhancing the compound’s inhibitory activity.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. Quality control measures are implemented to ensure consistency and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: The compound can also be reduced under specific conditions, resulting in reduced forms with altered activity.
Substitution: Various substitution reactions can be performed on this compound to introduce different functional groups, potentially modifying its inhibitory properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products:
Oxidized Derivatives: Products formed through oxidation reactions.
Reduced Forms: Products formed through reduction reactions.
Substituted Compounds: Products with different functional groups introduced through substitution reactions.
Aplicaciones Científicas De Investigación
Tubulin polymerization-IN-41 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the dynamics of tubulin polymerization and microtubule formation.
Biology: Helps in understanding the role of microtubules in cellular processes such as mitosis and intracellular transport.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to disrupt microtubule dynamics and inhibit cell division.
Industry: Utilized in the development of new therapeutic agents targeting microtubule dynamics.
Mecanismo De Acción
Tubulin polymerization-IN-41 exerts its effects by binding to the tubulin protein, preventing its polymerization into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells. The compound specifically targets the colchicine binding site on tubulin, inhibiting the addition of tubulin dimers to the growing microtubule ends .
Comparación Con Compuestos Similares
Colchicine: A well-known tubulin polymerization inhibitor that binds to the same site as Tubulin polymerization-IN-41.
Vinblastine: Another tubulin inhibitor that binds to a different site on tubulin, promoting microtubule depolymerization.
Paclitaxel: A microtubule stabilizing agent that binds to the taxane site on tubulin, promoting microtubule assembly.
Uniqueness: this compound is unique in its specific binding to the colchicine site on tubulin, providing a distinct mechanism of action compared to other tubulin inhibitors. Its ability to disrupt microtubule dynamics makes it a valuable tool in cancer research and therapy .
Propiedades
Fórmula molecular |
C20H16Cl2N2O5 |
|---|---|
Peso molecular |
435.3 g/mol |
Nombre IUPAC |
(11R,16S)-11-(3,5-dichloro-4-methoxyphenyl)-4,7-dioxa-12,14-diazatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3(8),9-triene-13,15-dione |
InChI |
InChI=1S/C20H16Cl2N2O5/c1-27-18-12(21)4-10(5-13(18)22)17-11-8-16-15(28-2-3-29-16)7-9(11)6-14-19(25)23-20(26)24(14)17/h4-5,7-8,14,17H,2-3,6H2,1H3,(H,23,25,26)/t14-,17+/m0/s1 |
Clave InChI |
GANPPQNYXDZLNS-WMLDXEAASA-N |
SMILES isomérico |
COC1=C(C=C(C=C1Cl)[C@@H]2C3=CC4=C(C=C3C[C@@H]5N2C(=O)NC5=O)OCCO4)Cl |
SMILES canónico |
COC1=C(C=C(C=C1Cl)C2C3=CC4=C(C=C3CC5N2C(=O)NC5=O)OCCO4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(4R)-6-amino-4-[3-(hydroxymethyl)-5-(5-hydroxypent-1-ynyl)phenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12393324.png)
![(2R,4S,5R)-5-(hydroxymethyl)-2-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B12393333.png)
![[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12393334.png)


![1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393353.png)

![(2R)-2-[(1S)-1,2-dihydroxy(213C)ethyl]-3,4-dihydroxy-2H-furan-5-one](/img/structure/B12393368.png)

![5-(2-hydroxyethyl)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393386.png)
![Mono[2-(carboxymethyl)hexyl] Phthalate-d4](/img/structure/B12393397.png)
